

Application Notes & Protocols for Enzymatic Synthesis of High-Purity α -Lactulose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **A-Lactulose**

Cat. No.: **B3157567**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactulose (4-O- β -D-galactopyranosyl-D-fructose) is a synthetic disaccharide with significant applications in the pharmaceutical and food industries. It is widely used as a prebiotic and for the treatment of constipation and hepatic encephalopathy.^{[1][2]} Enzymatic synthesis of lactulose offers a green and efficient alternative to traditional chemical methods, which often involve harsh conditions and the formation of undesirable byproducts.^{[3][4]} This document provides detailed application notes and protocols for the two primary enzymatic methods for producing high-purity α -lactulose: transgalactosylation by β -galactosidase and isomerization by cellobiose 2-epimerase.

Enzymatic Synthesis Pathways

There are two main enzymatic routes for the synthesis of lactulose:

- Transgalactosylation using β -Galactosidase: This method involves the transfer of a galactose unit from lactose to fructose, catalyzed by β -galactosidase. The enzyme first hydrolyzes lactose to form a galactosyl-enzyme intermediate, which then reacts with fructose to form lactulose.^[5] A competing reaction is the hydrolysis of the intermediate by water, which produces galactose and glucose.^[5]

- Isomerization using Cellobiose 2-Epimerase (CE): This more direct pathway utilizes cellobiose 2-epimerase to catalyze the isomerization of the glucose moiety of lactose into a fructose moiety, directly forming lactulose.[1][6] This method can lead to higher yields and simpler downstream processing.[5]

Data Presentation: Comparative Analysis of Enzymatic Methods

The following tables summarize quantitative data from various studies on the enzymatic synthesis of lactulose, providing a clear comparison of the two main methods.

Table 1: Lactulose Synthesis using β -Galactosidase

Enzyme Source	Enzyme Form	Lactose Conc. (%) w/v	Fructose Conc. (%) w/v	Temp (°C)	pH	Max. Lactulose Yield (g/L)	Conversion Rate (%)	Reference
Aspergillus oryzae	Immobilized	20	30	50	4.5	-	-	[1]
Kluyveromyces lactis	Commercial Solution	10	30	40	6.7	12.2	-	[4]
Kluyveromyces lactis	Immobilized	-	20	-	-	19.1	-	[7]

Table 2: Lactulose Synthesis using Cellobiose 2-Epimerase

Enzyme Source	Enzyme Form	Lactose Conc. (g/L)	Temp (°C)	pH	Max. Lactulose Conc. (g/L)	Conversion Rate (%)	Reference
Clostridium disporicum	Whole-cell biocatalyst	-	-	-	496.3	72.5	[8]
Caldicellulosiruptor saccharolyticus	Whole-cell biocatalyst	600	80	7.5	390.59	65.1	[9]
Dictyoglomus thermophilum (mutant)	Whole-cell biocatalyst	200	80	7.0	-	64.52	[10]

Experimental Protocols

Protocol 1: Lactulose Synthesis using Immobilized β -Galactosidase from *Aspergillus oryzae*

This protocol describes the synthesis of lactulose in a continuous stirred-tank reactor (CSTR) using immobilized β -galactosidase.[1][11]

1. Materials and Reagents:

- β -galactosidase from *Aspergillus oryzae*
- Glyoxyl-agarose support for immobilization
- Lactose

- Fructose
- Citrate-phosphate buffer (100 mM, pH 4.5)
- Stirred-tank reactor with temperature and pH control

2. Enzyme Immobilization:

- Follow the manufacturer's instructions for the covalent immobilization of β -galactosidase onto the glyoxyl-agarose support.

3. Substrate Preparation:

- Dissolve lactose and fructose in the citrate-phosphate buffer at the desired concentrations (e.g., as specified in Table 1).
- Heat the solution to 95°C to ensure complete dissolution and sterilization, then cool to the reaction temperature of 50°C.[1][11]

4. Reaction Setup:

- Add the prepared substrate solution to the CSTR.
- Introduce the immobilized β -galactosidase biocatalyst into the reactor.
- Set the reactor conditions: temperature at 50°C and pH at 4.5.[1][11]
- Maintain constant stirring to ensure a homogeneous mixture.

5. Reaction Monitoring and Termination:

- Continuously feed the substrate solution into the reactor at a defined flow rate.
- Collect samples from the reactor outlet at regular intervals.
- Terminate the enzymatic reaction in the collected samples by heat inactivation (e.g., boiling for 10 minutes).[5]

6. Analysis:

- Centrifuge the heat-inactivated samples to remove any precipitated protein.
- Analyze the supernatant for the concentrations of lactulose, lactose, fructose, glucose, and galactose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[5]

Protocol 2: Lactulose Synthesis using Whole-Cell Biocatalyst with Cellobiose 2-Epimerase

This protocol details the production of lactulose using a whole-cell biocatalyst system with recombinant *E. coli* expressing cellobiose 2-epimerase.[5][8]

1. Materials and Reagents:

- *E. coli* BL21(DE3) strain
- pET-based expression vector containing the gene for cellobiose 2-epimerase (e.g., from *Clostridium disporicum*)
- Luria-Bertani (LB) medium
- Appropriate antibiotic for plasmid selection
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lactose solution
- Phosphate buffer (e.g., Na₂HPO₄–NaH₂PO₄ buffer, pH 7.5)[9]

2. Biocatalyst Preparation:

- Transform the *E. coli* BL21(DE3) cells with the pET-based expression vector.
- Cultivate the recombinant *E. coli* in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5]
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]

- Continue cultivation at a lower temperature (e.g., 20°C) for a further 16 hours.[5]
- Harvest the cells by centrifugation and wash them with the reaction buffer.

3. Biotransformation:

- Resuspend the prepared whole-cell biocatalyst in the lactose solution prepared in the phosphate buffer.
- Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme (e.g., 80°C, pH 7.5 for *C. saccharolyticus* CE).[9]
- Maintain agitation to ensure a uniform suspension.

4. Sampling and Analysis:

- Withdraw aliquots at different time points.
- Terminate the reaction by boiling the sample for 10 minutes.[5]
- Centrifuge the sample to remove cell debris.[5]
- Analyze the supernatant for lactulose and other sugars using HPAEC-PAD.

Protocol 3: Purification of High-Purity α -Lactulose

This protocol outlines a general procedure for the purification of lactulose from the enzymatic synthesis reaction mixture.[12][13]

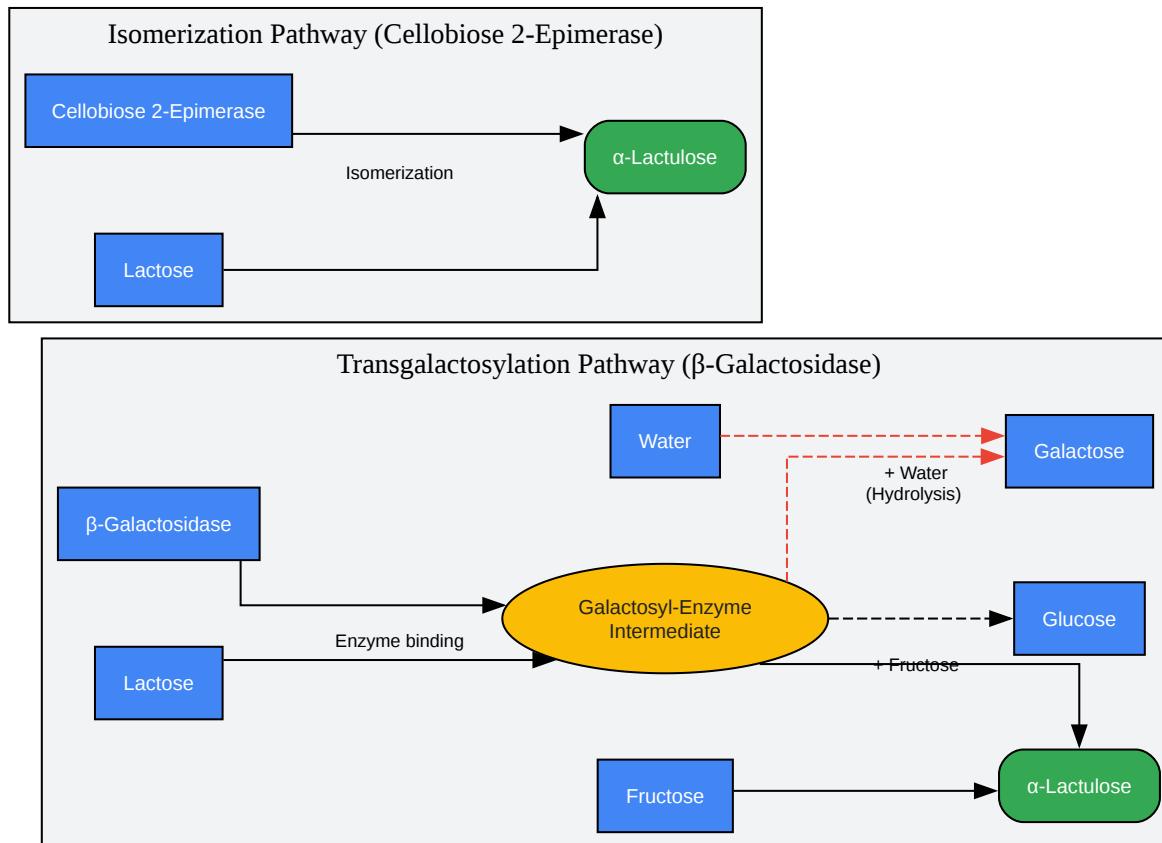
1. Materials and Reagents:

- Reaction mixture containing lactulose
- Activated charcoal
- Ion-exchange resins (e.g., strong cationic and weak anionic resins)[12]
- Ethanol

2. Initial Purification:

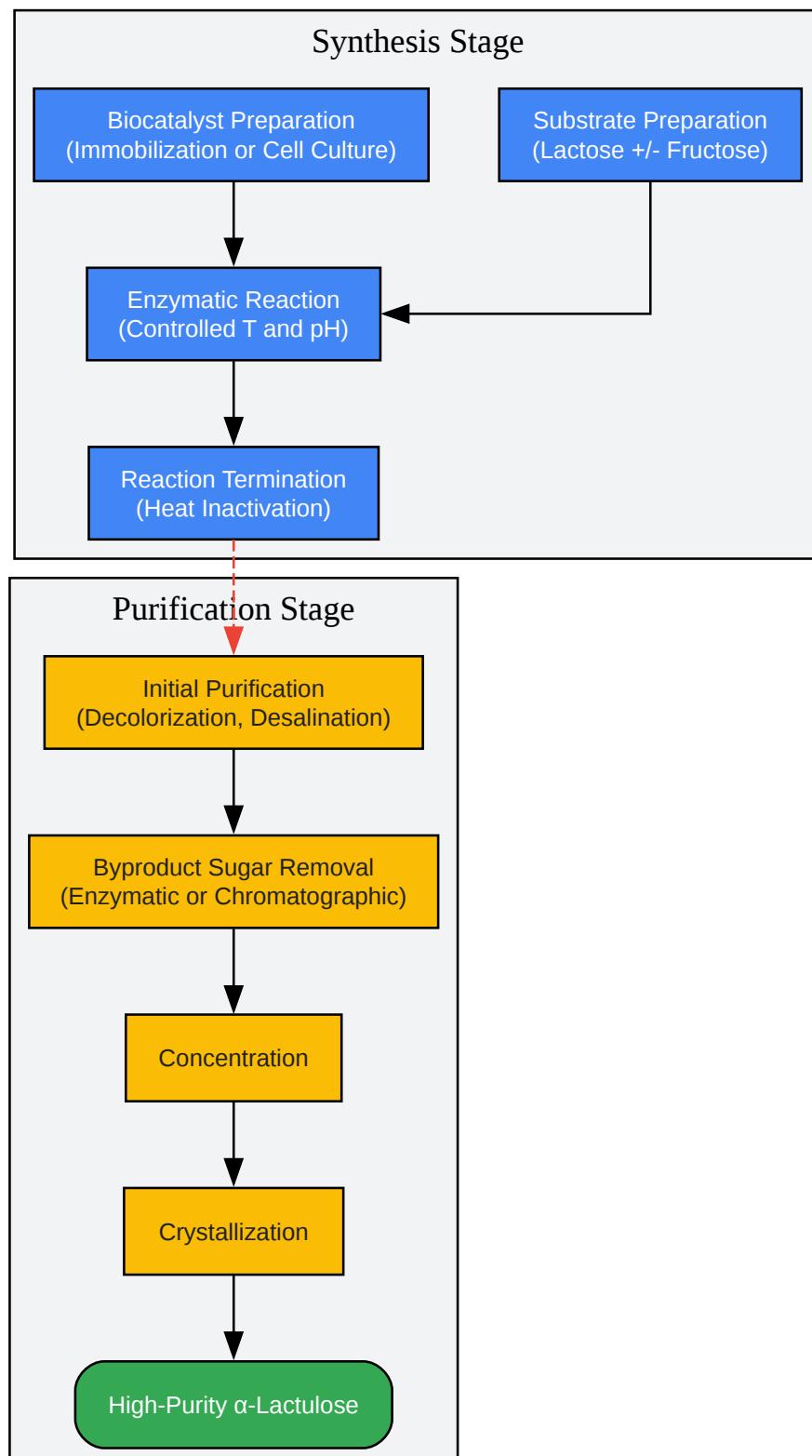
- Decolorization: Treat the reaction syrup with activated charcoal to remove colored byproducts.
- Desalination: Pass the decolorized syrup through a series of ion-exchange columns to remove salts and charged impurities. A typical sequence involves a strong cationic resin followed by a weak anionic resin.[12]

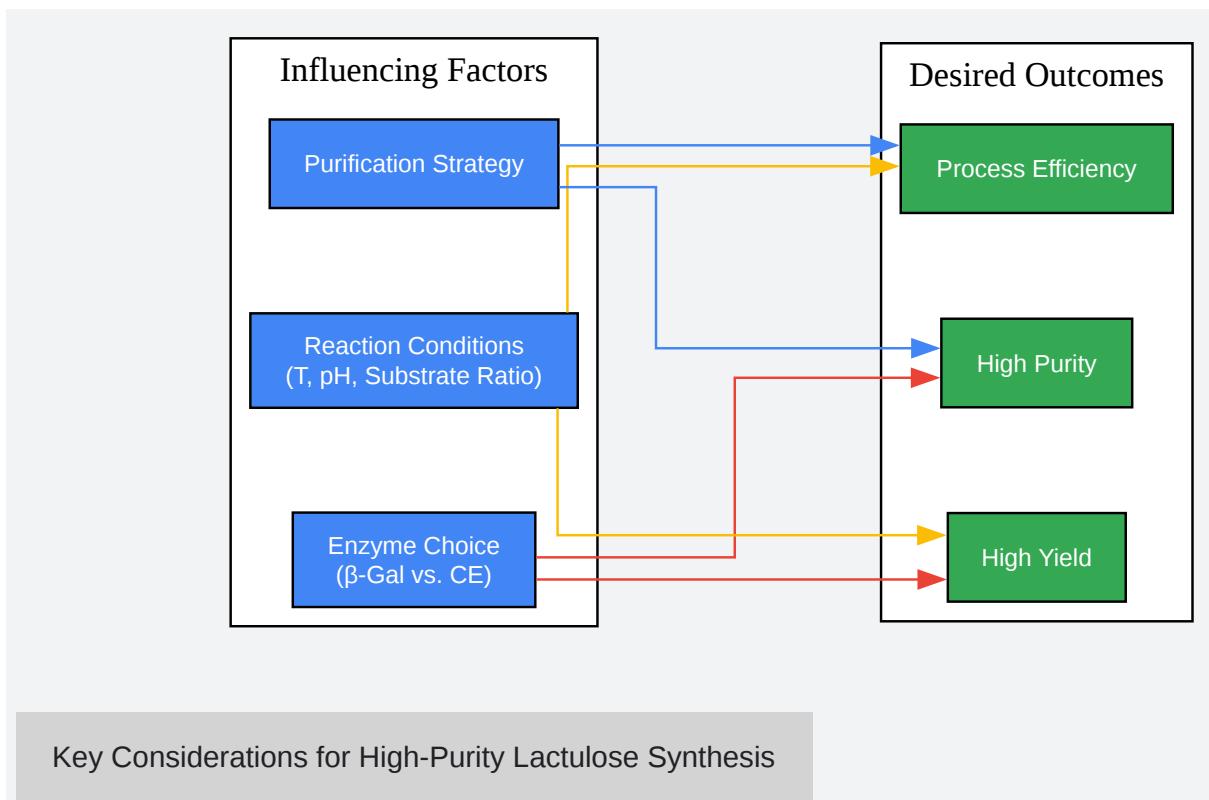
3. Removal of Monosaccharides and Disaccharides:


- Selective Enzymatic Hydrolysis: To remove residual lactose, specific β -galactosidases that have high activity towards lactose but low activity towards lactulose can be employed.[13] The resulting monosaccharides (glucose and galactose) can then be removed.
- Chromatographic Separation: Alternatively, chromatographic methods can be used to separate lactulose from other sugars.

4. Crystallization:

- Concentrate the purified lactulose syrup under vacuum.
- Induce crystallization by adding ethanol and heating under reflux.[12]
- Cool the solution to allow for the formation of lactulose crystals.
- Filter and wash the crystals with cold ethanol.
- Dry the crystals to obtain high-purity α -lactulose.


Visualizations


Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Enzymatic pathways for α -Lactulose synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Synthesis of Lactulose in Continuous Stirred Tank Reactor With β -Galactosidase of *Apergillus oryzae* Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]
- 2. Lactulose: production, purification and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abstract 237 - Enzymatic synthesis of lactulose from lactose and fructose by commercial β -Galactosidase from *Klyveromyces lactis* [skoge.folk.ntnu.no]

- 5. benchchem.com [benchchem.com]
- 6. Advances in bio-production of lactulose using cellobiose 2-epimerases - Nanjing Tech University [pure.njtech.edu.cn:443]
- 7. Batch and continuous synthesis of lactulose from whey lactose by immobilized β -galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of lactulose from lactose using a novel cellobiose 2-epimerase from *Clostridium disporicum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved biosynthesis of lactulose by a novel thermostable cellobiose-2-epimerase generated through semi-rational mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Lactulose in Continuous Stirred Tank Reactor With β -Galactosidase of *Apergillus oryzae* Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4555271A - Process for purifying lactulose syrup - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols for Enzymatic Synthesis of High-Purity α -Lactulose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3157567#enzymatic-synthesis-methods-for-producing-high-purity-a-lactulose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com